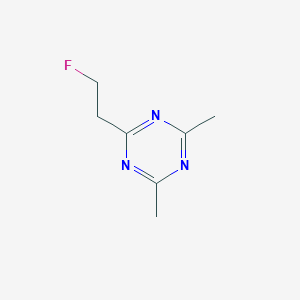![molecular formula C21H35NO2 B050068 3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide CAS No. 121808-24-0](/img/structure/B50068.png)
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide, commonly known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. In recent years, HU-210 has gained attention for its potential as a treatment for various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases.
Mechanism Of Action
HU-210 acts as a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This receptor is widely expressed in the central nervous system and plays a key role in regulating various physiological processes, including pain perception, appetite, and mood. When HU-210 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the therapeutic effects of HU-210.
Biochemical And Physiological Effects
HU-210 has a wide range of biochemical and physiological effects, which are mediated by the CB1 receptor. In preclinical studies, HU-210 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammatory disorders. HU-210 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, HU-210 has been shown to have anti-epileptic effects, making it a potential treatment for epilepsy.
Advantages And Limitations For Lab Experiments
One of the main advantages of HU-210 is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, the high potency of HU-210 also presents some limitations, as it can be difficult to accurately dose and administer in animal models. Additionally, the psychoactive effects of HU-210 can complicate the interpretation of behavioral assays.
Future Directions
There are many potential future directions for research on HU-210. One area of interest is the development of novel analogs of HU-210 with improved pharmacological properties, such as increased potency or selectivity for specific CB1 receptor subtypes. Another area of interest is the investigation of the therapeutic potential of HU-210 in various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases. Finally, there is a need for further research on the safety and toxicity of HU-210, particularly in the context of long-term use.
Synthesis Methods
HU-210 is synthesized using a multi-step process that involves the reaction of 2,6-dimethylheptylamine with 4-(4-chlorophenyl)butyric acid. The resulting intermediate is then reacted with 2,2,2-trifluoroacetic anhydride to yield the final product. This synthesis method has been optimized to produce HU-210 in high yields and purity.
Scientific Research Applications
HU-210 has been extensively studied for its potential therapeutic applications. In preclinical studies, HU-210 has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, neuroprotective, and anti-epileptic properties. These effects are mediated by the CB1 receptor, which is highly expressed in the central nervous system.
properties
CAS RN |
121808-24-0 |
|---|---|
Product Name |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
Molecular Formula |
C21H35NO2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C21H35NO2/c1-16(2)6-5-7-17(3)14-19-8-10-20(11-9-19)18(4)15-21(24)22-12-13-23/h8-11,16-18,23H,5-7,12-15H2,1-4H3,(H,22,24) |
InChI Key |
SRKIBXBMSGIQFP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
Canonical SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
synonyms |
E 5050 E-5050 E5050 N-(3-(4'-(2'',6''-dimethylheptyl)phenyl)butanoyl)ethanolamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




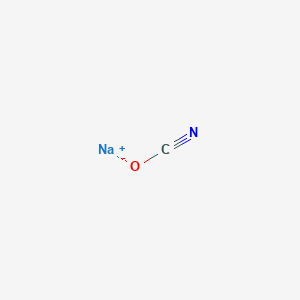

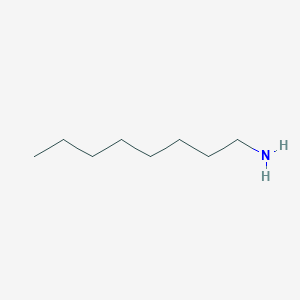
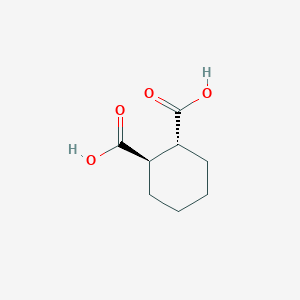
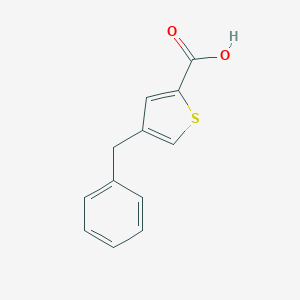
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
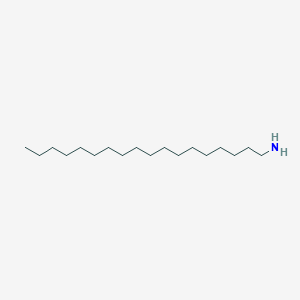
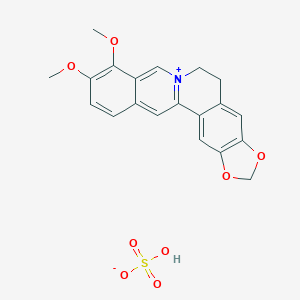
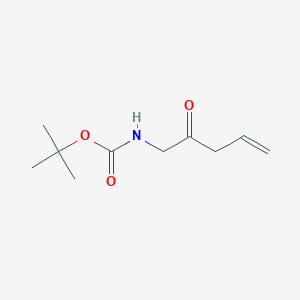
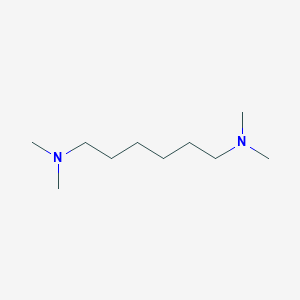
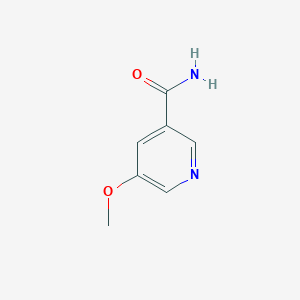
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
